GPR119 Agonist Potency Comparison
In a luciferase reporter gene assay measuring cAMP induction in HEK293 cells transiently expressing human GPR119, AS1269574 exhibited an EC50 of 2.5 μM (pEC50 = 5.6). This potency is 3,676-fold weaker than the sub-nanomolar agonist AR231453 (EC50 = 0.68 nM), approximately 2-fold more potent than MBX-2982 (EC50 ≈ 5 μM), 57-fold weaker than GSK1292263 (pEC50 = 6.9, corresponding to EC50 ≈ 126 nM), and 2- to 3-fold more potent than PSN632408 (EC50 = 5.6–7.9 μM) [1][2][3][4]. Notably, AS1269574 achieves 100% maximal cAMP stimulation relative to the reference agonist GSK1292263, whereas many weaker agonists exhibit only partial efficacy [5].
| Evidence Dimension | GPR119 agonist potency (EC50) |
|---|---|
| Target Compound Data | 2.5 μM (pEC50 = 5.6) |
| Comparator Or Baseline | AR231453: 0.68 nM; MBX-2982: ~5 μM; GSK1292263: pEC50 6.9 (~126 nM); PSN632408: 5.6–7.9 μM |
| Quantified Difference | 3,676-fold weaker than AR231453; ~2-fold more potent than MBX-2982 and PSN632408; 57-fold weaker than GSK1292263 |
| Conditions | HEK293 cells transiently expressing human GPR119; cAMP luciferase reporter gene assay after 6 hours |
Why This Matters
This moderate potency, combined with full efficacy, positions AS1269574 as a valuable tool compound for dose-response studies where super-potent agonists may mask subtle physiological regulatory mechanisms.
- [1] Yoshida S, et al. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. Biochem Biophys Res Commun. 2010;400(3):437-41. PMID: 20804735. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. AR231453 Ligand Activity Chart. EC50 = 0.68 nM at human GPR119. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. MBX-2982 Ligand Activity Chart. EC50 ≈ 5 μM at human GPR119 in CHO cells. View Source
- [4] TargetMol. GSK1292263 Product Datasheet. pEC50 = 6.9 for human GPR119. View Source
- [5] Bertin Bioreagent. PSN632408 Technical Datasheet. EC50 = 5.6–7.9 μM at human GPR119. View Source
